molecular formula C12H12O6 B12337677 Benzoic acid, 2,5-bis(acetyloxy)-, methyl ester CAS No. 33757-85-6

Benzoic acid, 2,5-bis(acetyloxy)-, methyl ester

Cat. No.: B12337677
CAS No.: 33757-85-6
M. Wt: 252.22 g/mol
InChI Key: NPIIWDZVYIYQGM-UHFFFAOYSA-N
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Description

Benzoic acid, 2,5-bis(acetyloxy)-, methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where two acetyloxy groups are attached to the benzene ring at the 2 and 5 positions, and a methyl ester group is attached to the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,5-bis(acetyloxy)-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2,5-dihydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,5-bis(acetyloxy)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Benzoic acid, 2,5-bis(acetyloxy)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2,5-bis(acetyloxy)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then exert its effects on various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-hydroxy-, phenylmethyl ester: This compound has a similar structure but with a hydroxyl group instead of acetyloxy groups.

    Benzoic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester: Another derivative with trimethylsilyl groups instead of acetyloxy groups.

Uniqueness

Benzoic acid, 2,5-bis(acetyloxy)-, methyl ester is unique due to the presence of two acetyloxy groups, which can significantly alter its chemical reactivity and biological activity compared to other benzoic acid derivatives. These modifications can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

33757-85-6

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

methyl 2,5-diacetyloxybenzoate

InChI

InChI=1S/C12H12O6/c1-7(13)17-9-4-5-11(18-8(2)14)10(6-9)12(15)16-3/h4-6H,1-3H3

InChI Key

NPIIWDZVYIYQGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C(=O)OC

Origin of Product

United States

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